molecular formula C24H14Cl2N2O5 B4725280 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate

Cat. No.: B4725280
M. Wt: 481.3 g/mol
InChI Key: DAHVNBNGJBYFQB-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 2-(3-nitrophenyl)-2-oxoethyl group: This step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate under basic conditions to form the corresponding β-keto ester.

    Coupling with 2-(2,4-dichlorophenyl) group: This can be done through a Friedel-Crafts acylation reaction, where the β-keto ester reacts with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the 2,4-dichlorophenyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, amines, thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-(3-aminophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate.

    Substitution: 2-(3-nitrophenyl)-2-oxoethyl 2-(substituted phenyl)-4-quinolinecarboxylate.

    Hydrolysis: 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylic acid.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the interactions between quinoline derivatives and biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair.

    Pathways Involved: The compound can interfere with the cell cycle, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate: Lacks the dichloro substitution, which may affect its biological activity.

    2-(3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Has a single chlorine substitution, which may result in different reactivity and potency.

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenyl)-4-quinolinecarboxylate is unique due to the presence of both nitro and dichloro substituents, which can enhance its binding affinity to biological targets and increase its potency as a therapeutic agent.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,4-dichlorophenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O5/c25-15-8-9-18(20(26)11-15)22-12-19(17-6-1-2-7-21(17)27-22)24(30)33-13-23(29)14-4-3-5-16(10-14)28(31)32/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHVNBNGJBYFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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